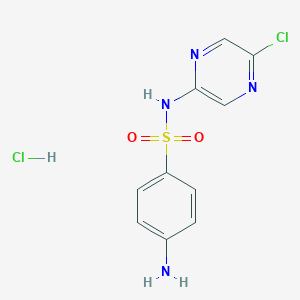

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

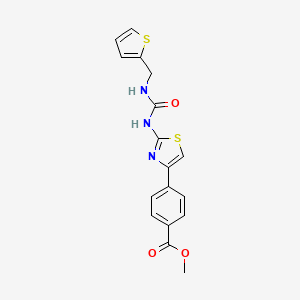

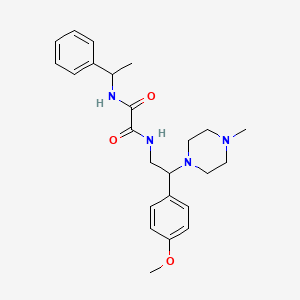

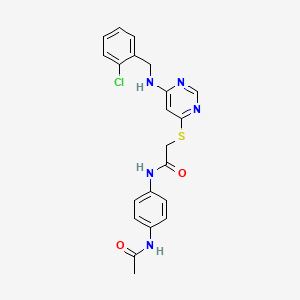

“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

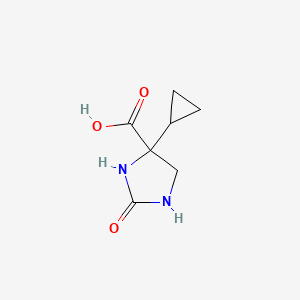

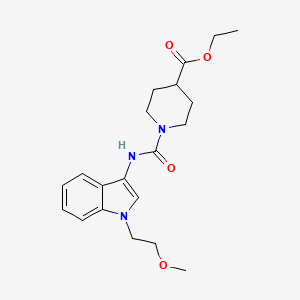

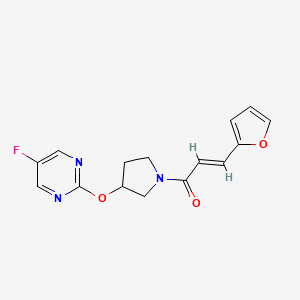

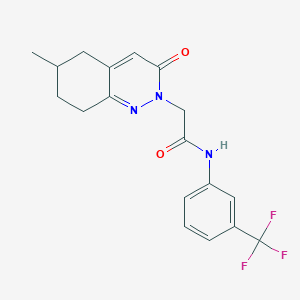

The synthesis of benzenesulfonamide derivatives, including “4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The InChI code for this compound is1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Antimicrobial Applications

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has shown promise in antimicrobial research, particularly against tuberculosis. Studies have synthesized a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, revealing that compounds with specific linkers exhibit significant antitubercular activity against M. tuberculosis H37Rv. This activity was linked to the compound's ability to inhibit the folate pathway, a critical mechanism for the survival of tuberculosis bacteria, highlighting its potential as a target for new antimicrobial agents (Bouz et al., 2019).

Anticancer Applications

In the realm of cancer research, 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride derivatives have demonstrated cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, a protein overexpressed in many tumor types and associated with tumor growth and metastasis. The inhibition of this enzyme presents a promising strategy for cancer therapy, offering a pathway to develop new anticancer agents (Gul et al., 2016).

Enzyme Inhibition

Further studies into the enzyme inhibitory properties of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride have uncovered its potential as an inhibitor of human carbonic anhydrase isoforms. These enzymes play crucial roles in physiological processes such as respiration and the regulation of pH levels. Inhibitors of these enzymes are valuable for treating conditions like glaucoma, epilepsy, and obesity. The compounds derived from 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride have shown significant inhibitory action towards various isoforms of carbonic anhydrase, indicating their potential therapeutic benefits (Rathish et al., 2009).

Safety And Hazards

properties

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCMMIVQSIBOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)